molecular formula C11H10INO B5820913 [1-(4-iodophenyl)-1H-pyrrol-2-yl]methanol

[1-(4-iodophenyl)-1H-pyrrol-2-yl]methanol

Cat. No.: B5820913
M. Wt: 299.11 g/mol
InChI Key: CKCHCFYGGVKTIZ-UHFFFAOYSA-N
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Description

[1-(4-iodophenyl)-1H-pyrrol-2-yl]methanol: is an organic compound that features a pyrrole ring substituted with a hydroxymethyl group and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-iodophenyl)-1H-pyrrol-2-yl]methanol typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a halogenation reaction, where an aryl compound is treated with iodine in the presence of an oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The iodophenyl group can undergo reduction to form a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The iodine atom in the iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products

    Oxidation: [1-(4-carboxyphenyl)-1H-pyrrol-2-yl]methanol.

    Reduction: [1-(4-phenyl)-1H-pyrrol-2-yl]methanol.

    Substitution: [1-(4-azidophenyl)-1H-pyrrol-2-yl]methanol.

Scientific Research Applications

[1-(4-iodophenyl)-1H-pyrrol-2-yl]methanol: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.

Mechanism of Action

The mechanism by which [1-(4-iodophenyl)-1H-pyrrol-2-yl]methanol exerts its effects depends on its application:

    Biochemical Assays: It may act as a ligand that binds to specific proteins or enzymes, modulating their activity.

    Therapeutic Applications: It may interact with cellular pathways involved in inflammation or cancer progression, inhibiting key enzymes or signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    [1-(4-bromophenyl)-1H-pyrrol-2-yl]methanol: Similar structure but with a bromine atom instead of iodine.

    [1-(4-chlorophenyl)-1H-pyrrol-2-yl]methanol: Similar structure but with a chlorine atom instead of iodine.

    [1-(4-fluorophenyl)-1H-pyrrol-2-yl]methanol: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

  • The presence of the iodine atom in [1-(4-iodophenyl)-1H-pyrrol-2-yl]methanol makes it more reactive in certain substitution reactions compared to its bromine, chlorine, and fluorine counterparts. This can be advantageous in synthetic chemistry for introducing other functional groups.

Properties

IUPAC Name

[1-(4-iodophenyl)pyrrol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10INO/c12-9-3-5-10(6-4-9)13-7-1-2-11(13)8-14/h1-7,14H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCHCFYGGVKTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)CO)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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